molecular formula C21H30N4O2 B7133935 N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide

N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B7133935
M. Wt: 370.5 g/mol
InChI Key: HWEHDJFOAOKHAS-UHFFFAOYSA-N
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Description

N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylethyl group, and an oxadiazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-16(2)21-24-23-20(27-21)9-8-19(26)22-18-11-14-25(15-12-18)13-10-17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEHDJFOAOKHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CCC(=O)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Intermediate: Starting with 4-piperidone, the compound undergoes reductive amination with 2-phenylethylamine to form N-(2-phenylethyl)piperidine.

    Oxadiazole Formation: The oxadiazole ring is synthesized separately, often starting from hydrazides and carboxylic acids, followed by cyclization under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the oxadiazole derivative using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) as coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and implementing robust quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: Used in studies to understand receptor binding and activity, particularly in the central nervous system.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperidine ring and phenylethyl group are crucial for receptor binding, while the oxadiazole moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)piperidine: Lacks the oxadiazole moiety, making it less complex.

    3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide: Lacks the piperidine and phenylethyl groups.

Uniqueness

N-[1-(2-phenylethyl)piperidin-4-yl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide is unique due to its combination of a piperidine ring, phenylethyl group, and oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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